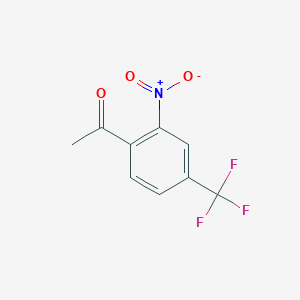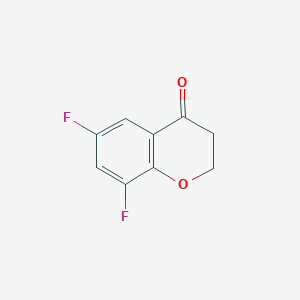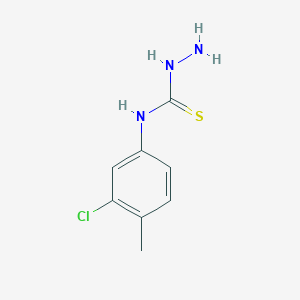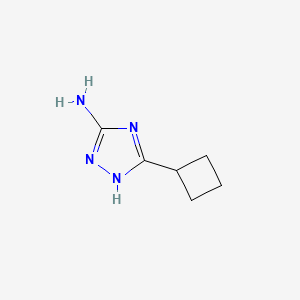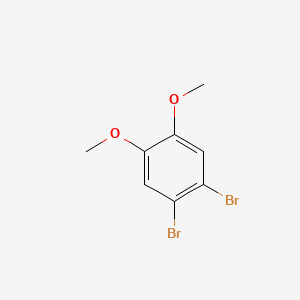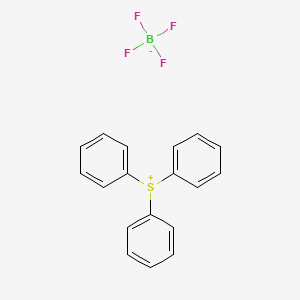
Triphenylsulfonium Tetrafluoroborate
Übersicht
Beschreibung
Triphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C18H15BF4S and a molecular weight of 350.19 . It is a white to almost white powder or crystal . It is used as a catalyst for photoinitiated polymerization .
Molecular Structure Analysis
The molecular structure of Triphenylsulfonium Tetrafluoroborate consists of 18 carbon atoms, 15 hydrogen atoms, 1 boron atom, 4 fluorine atoms, and 1 sulfur atom .Chemical Reactions Analysis
Triphenylsulfonium Tetrafluoroborate is involved in photolysis reactions. For instance, the products from the 193 nm irradiation of triphenylsulfonium nonaflate embedded in a poly (methyl methacrylate) film have been characterized .Physical And Chemical Properties Analysis
Triphenylsulfonium Tetrafluoroborate is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . It has a melting point range of 192.0 to 196.0 degrees Celsius . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Fluorination of Alcohols
Triphenylsulfonium Tetrafluoroborate is used in the fluorination of alcohols . This process is crucial in the synthesis of various organic compounds.
Polymerization Initiators
This compound is also used as a polymerization initiator . Polymerization initiators play a key role in the formation of polymers, which are essential in a wide range of industries, from plastics to pharmaceuticals.
Photo-Acid Generators (PAGs)
Triphenylsulfonium Tetrafluoroborate is used in the production of Photo-Acid Generators (PAGs) . PAGs are compounds that generate a strong acid when exposed to radiation, and they are used in a variety of applications, including the manufacture of semiconductors and photolithography.
Ionic Liquids
Nonmetal cation tetrafluoroborates, such as Triphenylsulfonium Tetrafluoroborate, are used as friendly solvent ionic liquids . These ionic liquids are widely used for applications in separation, selective adsorption performed under humid conditions, or catalysis in water .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Triphenylsulfonium Tetrafluoroborate are not mentioned in the search results, it is noted that triphenylsulfonium salts represent an attractive class of materials that can be blended with conjugated polymers and can modify their electrical and/or emissive characteristics . This suggests potential future research directions in the field of polymer-based light-emitting diodes and other related applications .
Wirkmechanismus
Target of Action
Triphenylsulfonium Tetrafluoroborate is primarily used as a photoinitiator in the field of polymer science . Its primary targets are vinyl and heterocyclic monomers, which it helps to polymerize .
Mode of Action
Triphenylsulfonium Tetrafluoroborate acts as a powerful initiator of cationic polymerization . Upon exposure to ultraviolet light, it generates a strong acid that can initiate the polymerization of epoxy resins . This process is highly efficient, making Triphenylsulfonium Tetrafluoroborate a valuable tool in the production of polymers .
Biochemical Pathways
The action of Triphenylsulfonium Tetrafluoroborate primarily affects the polymerization pathway of vinyl and heterocyclic monomers . The compound’s ability to generate a strong acid upon exposure to UV light triggers the polymerization process, leading to the formation of complex polymer structures .
Result of Action
The primary result of Triphenylsulfonium Tetrafluoroborate’s action is the formation of polymers from vinyl and heterocyclic monomers . This process is crucial in the production of various types of plastics and resins, contributing to a wide range of applications in industries such as construction, automotive, and electronics .
Action Environment
The efficacy and stability of Triphenylsulfonium Tetrafluoroborate are influenced by several environmental factors. For instance, the compound’s photoinitiator activity requires the presence of UV light . Additionally, it should be stored under inert gas and in a cool, dry place to prevent it from absorbing moisture .
Eigenschaften
IUPAC Name |
triphenylsulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWMEMGVYYTCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375391 | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsulfonium Tetrafluoroborate | |
CAS RN |
437-13-8 | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triphenylsulfonium Tetrafluoroborate facilitate photopolymerization?
A1: Triphenylsulfonium Tetrafluoroborate acts as a photoinitiator in cationic polymerization reactions. Upon exposure to UV light, it undergoes photolysis, generating both radical and cationic species . These reactive species then interact with monomers, initiating the polymerization process. Notably, research indicates that Triphenylsulfonium Tetrafluoroborate shows higher reactivity towards vinyl ether groups compared to methacrylate groups in both radical and cationic polymerization mechanisms .
Q2: What are the limitations of using Triphenylsulfonium Tetrafluoroborate in photopolymerization systems with potassium trioxalatoferrate(III)?
A2: While Triphenylsulfonium Tetrafluoroborate is an effective photoinitiator, its interaction with potassium trioxalatoferrate(III) in photopolymerization systems can be inefficient. Studies show that the photolytically generated ˙CO⊖2 radicals react more favorably with the iron(III) complex than with Triphenylsulfonium Tetrafluoroborate . This competitive reaction significantly reduces the effectiveness of Triphenylsulfonium Tetrafluoroborate in generating the phenyl radicals necessary for polymerization initiation.
Q3: Can Triphenylsulfonium Tetrafluoroborate be used in visible light photoinitiating systems?
A3: Research suggests that while Triphenylsulfonium Tetrafluoroborate is typically activated by UV light, it can function in a visible light system when combined with specific components. Studies show that a system incorporating a halogenated xanthene dye, an aromatic amine (like N,N-dimethylaniline), and Triphenylsulfonium Tetrafluoroborate can efficiently initiate the cationic polymerization of certain epoxy monomers upon exposure to visible light . This broadened applicability is attributed to the combined action of the dye's visible light absorption, the amine's electron-donating properties, and the Triphenylsulfonium Tetrafluoroborate's ability to generate initiating species.
Q4: Are there alternative compounds to Triphenylsulfonium Tetrafluoroborate for initiating cationic polymerization?
A4: Yes, Diphenyliodonium chloride (Ph2I⊕Cl⊖) has been investigated as an alternative photoinitiator for cationic polymerization . When used in conjunction with potassium trioxalatoferrate(III) and acrylamide, Diphenyliodonium chloride effectively induced radical photopolymerization. Importantly, this system exhibited a correlation between the quantum yield of radical formation and the square root of the Diphenyliodonium chloride concentration. This suggests a potential for fine-tuning polymerization rates by adjusting the concentration of the photoinitiator.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




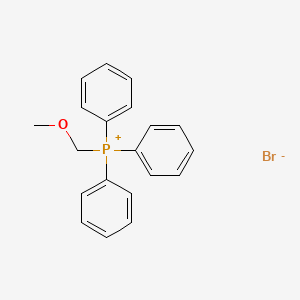

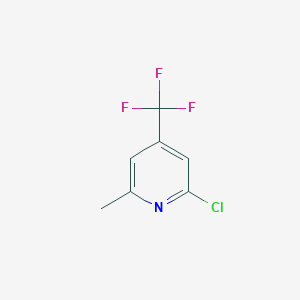
![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)

